Heptadecadiene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

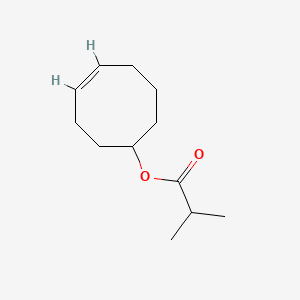

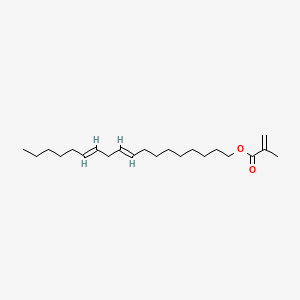

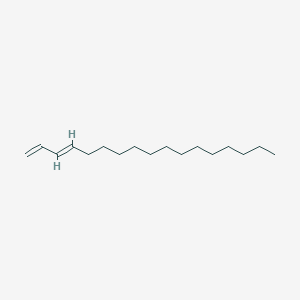

Heptadecadiene is a hydrocarbon compound with the molecular formula C₁₇H₃₂. It is characterized by the presence of two double bonds within its carbon chain. This compound is found in various natural sources and has significant applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecadiene can be synthesized through the decarboxylation of oleic acid, which is derived from vegetable oils such as corn, cotton, and soy . The process involves the hydrolysis of the oil to obtain a mixture of higher fatty acids, followed by the isolation of oleic acid. The oleic acid is then catalytically decarboxylated in a flow system at temperatures ranging from 250°C to 350°C using nano-sized metal-oxide catalysts like magnesium and titanium .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of oleaginous yeasts such as Yarrowia lipolytica, which can transform renewable resources like glycerol into fatty acids and lipids. By expressing a fatty acid photodecarboxylase from the algae Chlorella variabilis, hydrocarbons including this compound are produced .

Chemical Reactions Analysis

Types of Reactions: Heptadecadiene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: It can be reduced to form saturated hydrocarbons.

Substitution: this compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Epoxides, alcohols, and ketones.

Reduction: Heptadecane.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Heptadecadiene has diverse applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Functions as a pheromone in certain insect species, playing a role in intra-species communication.

Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of biofuels and as a component in perfumery.

Mechanism of Action

Heptadecadiene can be compared with other similar hydrocarbons such as heptadecane and heptadecene:

Heptadecane: A saturated hydrocarbon with no double bonds, making it less reactive compared to this compound.

Heptadecene: Contains one double bond, making it more reactive than heptadecane but less reactive than this compound.

Uniqueness: this compound’s unique feature is the presence of two double bonds, which allows it to participate in a wider range of chemical reactions compared to its saturated and mono-unsaturated counterparts .

Comparison with Similar Compounds

- Heptadecane

- Heptadecene

- Pentadecane

- Pentadecene

Properties

CAS No. |

54264-04-9 |

|---|---|

Molecular Formula |

C17H32 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

(3E)-heptadeca-1,3-diene |

InChI |

InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-17H2,2H3/b7-5+ |

InChI Key |

PEUHBSAKNWEJHZ-FNORWQNLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C=C |

Canonical SMILES |

CCCCCCCCCCCCCC=CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.